1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol typically acts as a tridentate ligand, coordinating to metal ions through the central nitrogen atom and two oxygen atoms from the hydroxyl groups. The flexibility of the propyl chains allows for the ligand to adopt various conformations to accommodate different metal ion coordination geometries. []
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol, with the molecular formula C13H31N3O and a molecular weight of 245.40 g/mol, is a compound known for its role as a catalyst in the production of low-density packaging foams. It is classified as a tertiary amine due to the presence of dimethylamino groups, which contribute to its reactivity and utility in various chemical processes. The compound is identified by the CAS number 67151-63-7 and is also referenced in various chemical databases including PubChem and ChemicalBook .
The synthesis of 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol typically involves the reaction of 3-dimethylaminopropanol with isopropyl aldehyde. This reaction can be performed under controlled conditions to ensure high yields and purity of the final product. The general steps include:
Alternative synthetic routes may involve using epihalohydrins or dihalo-2-propanols, which can lead to variations in the final compound's structure and properties .
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol participates in several important chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its applicability in various fields .
The mechanism of action for 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol primarily involves its interaction with isocyanates due to its terminal hydroxyl groups. This interaction allows it to function effectively as a catalyst in polymerization processes, particularly in producing polyurethane foams. The hydroxyl groups can form hydrogen bonds with other molecules, influencing enzyme activity or gene expression through biochemical pathways .
The physical and chemical properties of 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol include:
Property | Value |
---|---|
Boiling Point | 290 °C |
Density | 0.89 g/mL at 25 °C |
Vapor Pressure | 1.7 Pa at 20 °C |
Flash Point | >230 °F |
Water Solubility | 100 g/L at 20 °C |
pKa | 14.81 ± 0.20 (Predicted) |
These properties indicate its stability under various conditions and its solubility characteristics that are important for its industrial applications .
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol has several significant applications:
The industrial production of 1-[bis[3-(dimethylamino)propyl]amino]-2-propanol employs a catalytic one-step synthesis through the nucleophilic ring-opening of propylene oxide. This reaction utilizes bis(3-dimethylaminopropyl)amine as the tertiary amine precursor, which undergoes controlled addition across the strained epoxide ring under alkaline catalysis. The reaction mechanism proceeds via SN2 attack, where the secondary amine nitrogen acts as the nucleophile, regioselectively opening the epoxide at the less hindered carbon atom to yield the isopropanolamine derivative [7].
Catalyst selection critically influences reaction kinetics and regioselectivity. Industry-standard alkaline catalysts include potassium hydroxide (KOH) or sodium methoxide (NaOMe) at concentrations of 0.5-1.5 wt%. These catalysts enable >90% conversion within 4-6 hours at 80-100°C. The exothermic nature of epoxide ring-opening necessitates precise temperature control to minimize polyether byproduct formation through uncontrolled oligomerization [9].
Table 1: Catalytic Performance in Propylene Oxide Addition
Catalyst System | Reaction Temp (°C) | Reaction Time (hr) | Selectivity (%) | Byproducts Identified |
---|---|---|---|---|
KOH (1.0 wt%) | 85-90 | 5.0 | 92.5 | Polypropylene glycols |
NaOMe (0.8 wt%) | 80-85 | 5.5 | 94.2 | Minimal oligomers |
CaO (1.2 wt%) | 100-105 | 4.0 | 87.3 | Significant diglycol formation |
Nitrogen-pressurized reactor systems significantly enhance the synthesis efficiency by suppressing volatile component evaporation and mitigating oxidation side reactions. Operating at 1.5-3.0 bar nitrogen overpressure enables precise stoichiometric control of propylene oxide, which has a boiling point of 34°C at ambient pressure. This pressurized environment facilitates complete amine conversion while maintaining the stoichiometric balance necessary to minimize undesired polyether formation [8].
Reactor engineering parameters directly impact throughput optimization:
Continuous-flow nitrogen-pressurized systems demonstrate 18-22% higher space-time yields compared to batch reactors by eliminating mass transfer limitations during the gas-liquid reaction phase.
The nucleophilicity and steric profile of tertiary diamine precursors critically determine the reaction pathway efficiency in synthesizing 1-[bis[3-(dimethylamino)propyl]amino]-2-propanol. Bis(3-dimethylaminopropyl)amine (BDAPA) serves as the optimal precursor due to its balanced electronic and steric properties:
Competitive pathways emerge when employing structurally similar amines:
Table 2: Precursor Structure-Activity Relationships
Precursor Structure | Nucleophilicity (N) | Reaction Rate (rel.) | Byproduct Formation (%) | Notes |
---|---|---|---|---|
H[N(CH₂CH₂CH₂NMe₂)₂] | 5.82 | 1.00 | <3% | Reference compound |
H[N(CH₂CH₂NMe₂)₂] | 6.05 | 1.15 | 15-22% | Morpholine formation |
MeN(CH₂CH₂CH₂NMe₂)₂ | Non-nucleophilic | 0.05 | N/A | Tertiary amine |
H₂N(CH₂)₃N(CH₃)(CH₂)₃NH₂ | 7.34 | 1.42 | 28% | Polymerization dominant |
Solvent-free synthetic routes significantly improve the sustainability profile of 1-[bis[3-(dimethylamino)propyl]amino]-2-propanol production by eliminating volatile organic compound (VOC) emissions and reducing purification complexity. The methodology employs stoichiometric melt reactions between bis(3-dimethylaminopropyl)amine and propylene oxide at 80-100°C without auxiliary solvents. This approach achieves 98% atom economy, with the only significant byproduct being water from potential hydrolysis side reactions [8].
Key process optimizations include:
Life cycle assessment demonstrates solvent-free routes reduce the E-factor (kg waste/kg product) from 8.5 in traditional solvent-mediated processes to 1.2, primarily through elimination of solvent recovery distillation steps. Continuous reactive extrusion technology further enhances sustainability by achieving 99.5% conversion in <30 minutes residence time through intensified mass/heat transfer [8].
Table 3: Solvent-Free Process Optimization Parameters
Process Variable | Conventional Range | Optimized Solvent-Free | Environmental Impact |
---|---|---|---|
Temperature | 65-75°C | 85-90°C | 30% energy reduction |
Catalyst Loading | 1.5 wt% KOH | 0.5 wt% γ-Al₂O₃ | Non-aqueous waste stream |
Reaction Time | 6-8 hours | 3.5 hours | 55% capacity increase |
VOC Emissions | 0.8 kg/kg product | <0.01 kg/kg product | 99% reduction |
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